Isotrazodone

Catalog No.
S1798902
CAS No.
157072-18-9
M.F
C₁₉H₂₂ClN₅O
M. Wt
371.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isotrazodone

CAS Number

157072-18-9

Product Name

Isotrazodone

Molecular Formula

C₁₉H₂₂ClN₅O

Molecular Weight

371.86

Synonyms

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium

Mechanism of Action in Depression

The exact mechanism by which Isotrazodone exerts its antidepressant effect is not fully understood. It is known to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) , neurotransmitters implicated in mood regulation. Unlike selective serotonin reuptake inhibitors (SSRIs) which primarily target serotonin, Isotrazodone has a broader effect on these chemicals [].

Researchers are also exploring the role of Isotrazodone in regulating other neurotransmitters like gamma-aminobutyric acid (GABA) which plays a role in sleep regulation []. This might explain the sedative properties of the medication.

Treatment-Resistant Depression

MDD can be treatment-resistant, meaning patients don't respond adequately to standard antidepressant medications. Studies are investigating the use of Isotrazodone, either alone or as an augmentation strategy with other antidepressants, to improve treatment outcomes in such cases [, ].

Anxiety Disorders

Isotrazodone's effects on serotonin and norepinephrine might also prove beneficial in managing anxiety symptoms. Research is underway to determine the efficacy of Isotrazodone in treating generalized anxiety disorder (GAD) and social anxiety disorder (SAD) [, ].

Isotrazodone is a chemical compound belonging to the class of triazolopyridines, specifically a derivative of trazodone. It is characterized by its molecular formula C19H22ClN5OC_{19}H_{22}ClN_5O and a molecular weight of approximately 371.86 g/mol. Isotrazodone is primarily recognized for its antidepressant properties and is often used in clinical settings for the treatment of major depressive disorder and insomnia. The compound exhibits a unique structure that includes a triazole ring fused to a pyridine moiety, which contributes to its pharmacological activity.

  • There is no documented mechanism of action for Isotrazodone.
  • Since Isotrazodone is an impurity, its safety profile is likely similar to trazodone, but with potentially lower concentrations. Trazodone can cause drowsiness, dizziness, and other side effects [].

Data Availability

  • Scientific data on Isotrazodone is scarce. Further research is needed to understand its properties and potential applications.
Typical for compounds containing triazole and pyridine functionalities. Key reactions include:

  • Nitration: The aromatic rings can be nitrated, introducing nitro groups under specific conditions.
  • Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Alkylation: Isotrazodone can participate in alkylation reactions, where alkyl groups are introduced to the nitrogen atoms in the triazole or pyridine rings.

These reactions are significant for modifying isotrazodone's structure to enhance its biological activity or alter its pharmacokinetic properties.

Isotrazodone exhibits notable biological activity, particularly as an antidepressant. Its mechanism of action involves modulation of serotonin receptors, specifically acting as an antagonist at the serotonin 2A receptor while inhibiting serotonin reuptake. This dual action helps alleviate symptoms of depression and anxiety. Additionally, isotrazodone has sedative effects, making it beneficial for patients with sleep disturbances associated with depression.

Studies have shown that isotrazodone may improve sleep quality and reduce insomnia symptoms more effectively than some selective serotonin reuptake inhibitors (SSRIs) . Its unique pharmacological profile allows it to be considered in cases where traditional antidepressants may not be effective or well-tolerated.

The synthesis of isotrazodone typically involves several steps:

  • Formation of the Triazole Ring: This is achieved by reacting 2-chloropyridine with semicarbazide, leading to the formation of an intermediate s-triazolo-3-one.
  • Alkylation: The intermediate is then alkylated to introduce the necessary side chains that characterize isotrazodone.
  • Chlorination: Chlorination may be performed to introduce chlorine atoms at specific positions on the aromatic rings.

These steps are usually conducted under controlled conditions to ensure high yields and purity of the final product .

Isotrazodone is primarily used in the treatment of:

  • Major Depressive Disorder: It serves as an effective antidepressant, particularly beneficial for patients with concurrent insomnia.
  • Insomnia: Due to its sedative properties, isotrazodone is often prescribed off-label for managing sleep disorders.

Its unique pharmacological profile makes it a valuable option in psychiatric medicine, especially for patients who have not responded adequately to other treatments .

Research on isotrazodone's interactions reveals that it can affect various neurotransmitter systems. Notably, it interacts with:

  • Serotonin Receptors: As an antagonist at serotonin 2A receptors and a reuptake inhibitor, isotrazodone modulates serotonin levels in the brain.
  • Other Medications: Isotrazodone may interact with other antidepressants, leading to increased risk of serotonin syndrome if combined with SSRIs or other serotonergic agents.

Clinical studies emphasize the importance of monitoring patients for potential drug interactions when isotrazodone is prescribed alongside other medications .

Isotrazodone shares structural similarities with several other compounds within the triazolopyridine class and related classes. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
TrazodoneTriazolo[4,3-a]pyridine structureFirst-generation antidepressant; less sedative effect
NefazodoneSimilar triazole structure but lacks chlorineMore potent serotonin reuptake inhibitor
FluvoxamineSelective serotonin reuptake inhibitorPrimarily used for obsessive-compulsive disorder
ClomipramineTetracyclic antidepressant with tricyclic structureStronger anticholinergic effects

Isotrazodone's unique combination of properties—such as its sedative effects coupled with antidepressant activity—distinguishes it from these compounds, making it particularly useful in treating patients with both depression and insomnia .

Dates

Modify: 2023-08-15

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